Tert-butyl 2-(4-((isopropylamino)methyl)phenyl)acetate
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Overview
Description
Tert-butyl 2-(4-((isopropylamino)methyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an isopropylamino group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-((isopropylamino)methyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:
Starting Materials: 4-((isopropylamino)methyl)phenylacetic acid and tert-butyl alcohol.
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-((isopropylamino)methyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be
Properties
Molecular Formula |
C16H25NO2 |
---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
tert-butyl 2-[4-[(propan-2-ylamino)methyl]phenyl]acetate |
InChI |
InChI=1S/C16H25NO2/c1-12(2)17-11-14-8-6-13(7-9-14)10-15(18)19-16(3,4)5/h6-9,12,17H,10-11H2,1-5H3 |
InChI Key |
UREJSDWABDCDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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